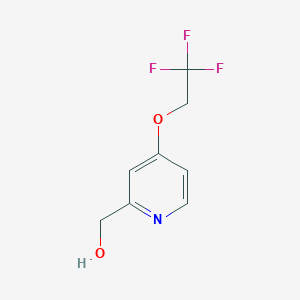

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

Descripción

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is a fluorinated pyridine derivative characterized by a trifluoroethoxy group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring. Its molecular formula is C₈H₈F₃NO₂, with a molecular weight of 207.15 g/mol and CAS number 103577-65-7 . The compound is structurally significant due to its trifluoroethoxy substituent, which enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and pharmaceutical research.

Propiedades

IUPAC Name |

[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-1-2-12-6(3-7)4-13/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALPHRBHKDXGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565175 | |

| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103577-65-7 | |

| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution Reactions

This method involves reacting hydroxyl-containing pyridine precursors with 2,2,2-trifluoroethylating agents. A representative protocol from Frontiers in Neuroscience demonstrates:

- Dissolve 6-(hydroxymethyl)pyridin-3-ol (400 mg, 3.2 mmol) in anhydrous DMF (5 mL)

- Add K₂CO₃ (1.3 g, 9.6 mmol) and stir for 15 min

- Introduce trifluoroethyl triflate (460 mg, 3.2 mmol)

- Heat at 120°C for 24 h under nitrogen

- Cool, filter, and extract with ethyl acetate (3 × 50 mL)

- Purify via silica gel chromatography (hexane:ethyl acetate gradient)

Outcome: 41% yield as brown oil

Key Advantage: High regioselectivity for the 4-position

Nitro Group Displacement Strategy

Ambeed's protocol achieves higher yields through nitro group substitution:

| Parameter | Value |

|---|---|

| Starting Material | (4-Nitropyridin-2-yl)methanol |

| Reagents | CF₃CH₂OH (17 mL), CF₃CH₂ONa (3.07 g) |

| Conditions | Reflux, 38 hours |

| Workup | Neutralization with HCl, extraction with EtOAc |

| Yield | 79% |

- Two-stage reagent addition improves conversion

- Excess sodium trifluoroethoxide (3.8 equiv initially + 2.5 equiv later) drives reaction

Alternative Synthetic Pathways

Comparative analysis reveals variations in substrate activation:

Table 1: Method Comparison

- Nitro group displacement () provides superior yields but requires nitro precursors

- DMF enables better solubility for hydroxyl-containing substrates ()

- Chloromethyl derivatives () offer alternative reactivity but lack yield data

Reaction Optimization Insights

Frontiers in Neuroscience protocol () details critical purification steps:

- Hot filtration (80-95°C) to remove manganese oxide byproducts

- Sequential extraction with ethyl acetate/water

- Chromatography with hexane:EA (4:1 → 1:1) for final purification

Ambeed's method () emphasizes:

- pH control through HCl neutralization

- Drying over Na₂SO₄ before solvent removal

- Concentration under reduced pressure to isolate product

Análisis De Reacciones Químicas

Types of Reactions

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or other strong bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound is utilized as a key intermediate in the synthesis of various organic molecules, contributing to the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals .

Biology

- Biochemical Interactions : Research indicates that (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol interacts with several enzymes and proteins, potentially acting as an inhibitor or activator in metabolic pathways.

- Cellular Effects : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism. It has been shown to alter the activity of key signaling molecules .

Medicine

- Therapeutic Potential : Studies are ongoing to explore its role as a precursor in drug synthesis. The compound's ability to interact with biological targets suggests potential applications in developing therapeutics for various diseases .

Industry

- Material Development : It is employed in creating new materials and chemical processes, including agrochemicals like herbicides and insecticides . Its structural properties make it suitable for use as an intermediate in producing various industrial chemicals.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This interaction was characterized by kinetic studies revealing its potential as a selective enzyme inhibitor.

Case Study 2: Cellular Modulation

Research involving cellular assays showed that this compound could significantly influence cell proliferation and apoptosis through its action on signaling pathways related to cancer progression. The findings suggest its potential role in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : Utilizing 2-chloromethylpyridine and 2,2,2-trifluoroethanol.

- Reaction Conditions : Conducting the reaction under controlled conditions with bases like sodium methoxide to facilitate nucleophilic substitution.

The overall process can be summarized as follows:

| Step | Description |

|---|---|

| 1 | Selection of starting materials (e.g., 2-chloromethylpyridine). |

| 2 | Nucleophilic substitution with 2,2,2-trifluoroethanol. |

| 3 | Purification via recrystallization or chromatography for high yield. |

Mecanismo De Acción

The mechanism of action of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes and potential therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Methyl-Substituted Derivatives

[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol

- Molecular Formula: C₉H₁₀F₃NO₂

- CAS Number : 103577-66-8

- Key Differences: A methyl group at the 3-position increases molecular weight (221.07 g/mol) and lipophilicity compared to the non-methylated parent compound. Density: 1.303 g/cm³; Boiling Point: 273.6°C at 760 mmHg . Applications: Classified under fluoropyridine series intermediates, used in life sciences research .

(4-Methoxypyridin-2-yl)methanol

Pharmacologically Active Analogues

Lansoprazole Derivatives

Lansoprazole, a proton pump inhibitor, features a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl group in its structure .

- Key Differences: The pyridine ring in lansoprazole is further functionalized with a sulfinyl benzimidazole group, enabling its role in acid suppression. The trifluoroethoxy group enhances binding to H⁺/K⁺ ATPase enzymes compared to non-fluorinated analogs .

Suvecaltamide (Antiepileptic Agent)

Fluorinated Pyridine Derivatives in Drug Development

Research Findings and Functional Insights

- Role of Trifluoroethoxy Group : The 2,2,2-trifluoroethoxy substituent is critical for enhancing metabolic resistance and binding affinity in drug candidates. For example, oteseconazole’s antifungal activity relies on this group’s interaction with fungal CYP51 enzymes .

- Positional Effects : Moving the trifluoroethoxy group from the 4- to 5-position (as in suvecaltamide) shifts therapeutic activity from antifungal to antiepileptic applications .

Actividad Biológica

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is a compound that has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its interactions at the molecular level, cellular effects, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a trifluoroethoxy group and a hydroxymethyl group. This structure enhances its lipophilicity and ability to interact with various biological targets. The trifluoroethoxy group is particularly notable for increasing membrane permeability, which can influence the compound's bioactivity.

Enzyme Interactions

This compound has been shown to interact with several enzymes involved in metabolic pathways. Its ability to act as both an inhibitor and an activator of enzyme activity depends on the specific context of its interaction. For example, it may modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling: It modulates key signaling pathways that affect cellular responses.

- Gene Expression: Changes in gene expression patterns have been observed following treatment with this compound.

- Cellular Metabolism: It can alter metabolic pathways, potentially leading to changes in energy production and cell proliferation.

The biological effects of this compound are mediated through specific binding interactions with biomolecules. This includes:

- Binding to Enzyme Active Sites: The compound can inhibit or activate enzyme functions by binding to their active sites.

- Modulation of Protein Interactions: It may influence protein-protein interactions that are critical for cellular signaling and function.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound:

- Cell Line Studies: In vitro assays using various cancer cell lines (e.g., A549 lung cancer and HCT-116 colorectal cancer) have shown significant antiproliferative effects. For example, one study reported an IC50 value of 3.90 μM against HCT-116 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 3.90 |

| Control (Sorafenib) | A549 | 2.12 |

The compound has been observed to induce cell cycle arrest in the G1 and G2/M phases, suggesting its potential role as an anticancer agent by inhibiting cell division . Additionally, molecular docking studies indicate that it binds effectively to target proteins involved in cancer progression.

Applications in Drug Development

This compound is being explored as a precursor for synthesizing novel therapeutic agents. Its unique properties make it a valuable building block in medicinal chemistry for developing new drugs targeting various diseases, including cancer and bacterial infections .

Q & A

Basic: What are the recommended synthetic routes for (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with pyridine derivatives. For example:

- Step 1: Introduce the trifluoroethoxy group via nucleophilic substitution using 2,2,2-trifluoroethyl iodide or bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Step 2: Functionalize the pyridine ring at the 2-position with a hydroxymethyl group. This may involve lithiation followed by reaction with formaldehyde or protection/deprotection strategies to avoid over-reduction .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used to isolate the final product, as noted for structurally related pyridinyl methanol derivatives .

Basic: How to characterize the compound’s purity and structural identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹⁹F NMR in DMSO-d₆ or CDCl₃. For example, the hydroxymethyl proton typically appears as a singlet near δ 4.5–5.0 ppm, while the trifluoroethoxy group shows a quartet in ¹H NMR (δ ~4.8 ppm) and a triplet in ¹⁹F NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₈H₈F₃NO₂, exact mass 221.176 g/mol) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

- Storage: Store at +5°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the hydroxymethyl group .

- Degradation Pathways: Hydrolysis of the trifluoroethoxy group under strongly acidic/basic conditions or prolonged exposure to moisture. Monitor via TLC or HPLC for degradation products (e.g., free pyridinol derivatives) .

Advanced: How does the trifluoroethoxy substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

The trifluoroethoxy group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in drug discovery. For example:

- Case Study: Dexlansoprazole (a proton pump inhibitor) uses a similar 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl moiety to improve bioavailability and target binding .

- Method: Replace the trifluoroethoxy group with other substituents (e.g., methoxy, ethoxy) and compare pharmacokinetic profiles using in vitro CYP450 assays .

Advanced: What computational tools are suitable for predicting the compound’s interactions in biological systems?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite with protein targets (e.g., kinases or GPCRs). The InChIKey (KYPHIGVGVMAUHO-UHFFFAOYSA-N) facilitates database searches for target compatibility .

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to study electronic effects of the trifluoroethoxy group on hydrogen-bonding capacity .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Scenario: Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or tautomerism.

- Resolution:

Advanced: What strategies mitigate side reactions during derivatization of the hydroxymethyl group?

Methodological Answer:

- Protection: Use tert-butyldimethylsilyl (TBDMS) ether protection for the hydroxymethyl group before introducing electrophilic substituents .

- Optimization: Employ mild coupling agents (e.g., EDC/HOBt) for esterification or amidation to avoid elimination or oxidation .

Advanced: How to analyze trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS: Identify impurities (e.g., des-trifluoroethoxy byproducts) using a Q-TOF mass spectrometer in positive ion mode .

- Reference Standards: Cross-reference with known impurities from pharmacopeial guidelines (e.g., USP31 methods for related pyridinyl compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.